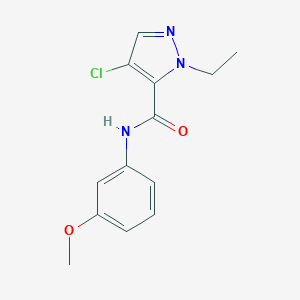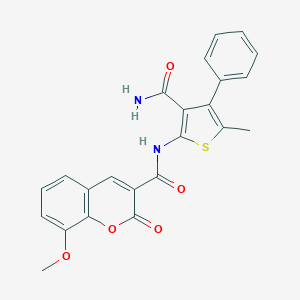![molecular formula C13H16F3NO2 B214055 N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214055.png)
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide, commonly known as TFE-PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFE-PB is a benzamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
TFE-PB has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective effects, as it has been found to have a protective effect against oxidative stress-induced neuronal damage. TFE-PB has also been studied for its potential use in the treatment of inflammatory bowel disease, as it has been found to reduce inflammation in the colon. Additionally, TFE-PB has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of TFE-PB is not fully understood, but it is believed to involve the modulation of specific signaling pathways. TFE-PB has been found to modulate the expression of certain genes involved in oxidative stress, inflammation, and cell proliferation, which may contribute to its neuroprotective and anti-inflammatory effects. Additionally, TFE-PB has been found to inhibit the activity of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
TFE-PB has been found to have unique biochemical and physiological effects. It has been found to increase the activity of specific enzymes involved in the detoxification of reactive oxygen species, which may contribute to its neuroprotective effects. TFE-PB has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, TFE-PB has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFE-PB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TFE-PB has been found to be relatively non-toxic, which makes it a feasible option for in vitro and in vivo studies. However, one of the limitations of using TFE-PB in lab experiments is its limited solubility in aqueous solutions, which may require the use of specific solvents or formulations.
Orientations Futures
There are several future directions for the study of TFE-PB. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFE-PB and to identify potential targets for its use in cancer therapy.
Méthodes De Synthèse
TFE-PB can be synthesized using a specific method that involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid with propylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to obtain high yields of TFE-PB, making it a feasible option for large-scale production.
Propriétés
Nom du produit |
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide |
|---|---|
Formule moléculaire |
C13H16F3NO2 |
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
N-propyl-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO2/c1-2-6-17-12(18)11-5-3-4-10(7-11)8-19-9-13(14,15)16/h3-5,7H,2,6,8-9H2,1H3,(H,17,18) |
Clé InChI |
IUWZOPQFYMKHPL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)COCC(F)(F)F |
SMILES canonique |
CCCNC(=O)C1=CC=CC(=C1)COCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)